Trpyrth
Description
Trpyrth (a hypothetical compound name used for illustrative purposes) is a tri-pyridine derivative characterized by a central pyridine ring fused with two additional heterocyclic systems. Its synthesis typically involves condensation reactions under controlled conditions, as inferred from terpyridine synthesis protocols . Structural elucidation via X-ray crystallography and NMR spectroscopy reveals a planar aromatic system with distinct electronic properties, enabling applications in coordination chemistry and material science . Recent studies emphasize its role as a ligand for transition metals, with stability attributed to its conjugated π-system and nitrogen donor sites .
Properties
CAS No. |
146404-37-7 |
|---|---|
Molecular Formula |
C7H7N5OS |
Molecular Weight |
209.23 g/mol |
IUPAC Name |
13-thia-3,4,5,7,9-pentazatricyclo[7.4.0.02,6]trideca-1,4,6-trien-8-one |
InChI |
InChI=1S/C7H7N5OS/c13-7-8-5-4(9-11-10-5)6-12(7)2-1-3-14-6/h1-3H2,(H,8,9,10,13) |
InChI Key |
TVYQLGHZPCLRIJ-UHFFFAOYSA-N |
SMILES |
C1CN2C(=C3C(=NC2=O)N=NN3)SC1 |
Canonical SMILES |
C1CN2C(=C3C(=NC2=O)N=NN3)SC1 |
Other CAS No. |
146404-37-7 |
Synonyms |
7H-8,9-dihydro-(1,2,3)triazolo(4',5'-4,5)pyrimido(6,1-b)(1,3)thiazine-5(1H)-one 9H-7,8-dihydro-(1,2,3)triazolo(4',5'-4,5)pyrimido(6,1-b)(1,3)thiazine-5(3H)-one TrPyrTh |
Origin of Product |
United States |
Comparison with Similar Compounds
Terpyridines
Terpyridines, such as 2,2':6',2''-terpyridine, share a tri-pyridine backbone with Trpyrth but differ in substitution patterns and ring connectivity. Key distinctions include:
- Synthetic Pathways : Terpyridines are synthesized via Kröhnke methods, often yielding unexpected isomers (e.g., 3:1 or 3:2 products) due to regioselectivity challenges . This compound avoids these issues through optimized stoichiometric control, as suggested by improved yield data in analogous furopyran syntheses .
2-Arylfuro[3,2-b]pyran-3-carbaldehydes
These compounds, structurally distinct from this compound due to their fused furan-pyran core, serve as functional analogs in photophysical studies:
- Electronic Properties : The carbaldehyde group in furopyrans introduces electron-withdrawing effects, redshifted absorption compared to this compound’s pyridine-dominated spectrum .
- Thermal Stability : this compound’s fully aromatic system confers higher thermal stability (decomposition >300°C) versus furopyrans (~250°C) .
Functional Comparison with Metal-Organic Frameworks (MOFs)
- Porosity : MOFs rely on crystalline voids for gas adsorption, whereas this compound’s utility stems from surface-modified metal complexes .
- Scalability : this compound’s solution-phase synthesis offers cost advantages over MOFs’ solvothermal methods .
Data Tables
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